3-Sulfobenzoic acid
Overview
Description
3-Sulfobenzoic acid: is an organic compound with the molecular formula C7H6O5S. It is a derivative of benzoic acid where a sulfonic acid group is attached to the benzene ring at the third position. This compound is known for its solubility in water and its applications in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Sulfobenzoic acid can be synthesized through the sulfonation of benzoic acid. The process involves the reaction of benzoic acid with sulfuric acid or oleum at elevated temperatures. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{COOH} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_4(\text{SO}_3\text{H})\text{COOH} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous sulfonation processes where benzoic acid is continuously fed into a reactor containing sulfuric acid. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Sulfobenzoic acid can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonic acid derivatives with reduced functional groups.
Substitution: Formation of substituted benzoic acids with various functional groups.
Scientific Research Applications
Chemistry: 3-Sulfobenzoic acid is used as a precursor in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. It is also used in the preparation of ionic liquids and metal-organic frameworks.
Biology: In biological research, this compound derivatives are used as probes to study enzyme activities and metabolic pathways. They are also employed in the development of biosensors.
Industry: In industrial applications, this compound is used in the production of detergents, surfactants, and water treatment chemicals. It is also used as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-sulfobenzoic acid involves its ability to act as a strong acid, donating protons in aqueous solutions. This property allows it to participate in various acid-catalyzed reactions. The sulfonic acid group can also form strong hydrogen bonds and coordinate with metal ions, making it useful in catalysis and coordination chemistry.
Comparison with Similar Compounds
4-Sulfobenzoic acid: Similar structure but with the sulfonic acid group at the fourth position.
2-Sulfobenzoic acid: Sulfonic acid group at the second position.
Benzenesulfonic acid: Lacks the carboxylic acid group.
Uniqueness: 3-Sulfobenzoic acid is unique due to the specific positioning of the sulfonic acid group, which influences its reactivity and solubility. This positional isomerism allows for distinct chemical behavior compared to its 2- and 4- counterparts, making it suitable for specific applications in synthesis and catalysis.
Properties
IUPAC Name |
3-sulfobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5S/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWGSOMVXSRXQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059528 | |
Record name | 3-Sulfobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059528 | |
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Molecular Weight |
202.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121-53-9, 14995-40-5 | |
Record name | 3-Sulfobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzoic acid, 3-sulfo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 2-sulphonatobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014995405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Sulfobenzoic acid | |
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Record name | Benzoic acid, 3-sulfo- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 3-Sulfobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-sulphobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.072 | |
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Record name | 3-Sulfobenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CH69G5VTN | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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